Cas no 3058-39-7 (4-Iodobenzonitrile)

4-Iodobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Iodobenzonitrile
- -4-IODOBENZONITRILE
- P-IODOBENZONITRILE
- 4-iodo-benzonitril
- Benzonitrile, p-iodo-
- p-Cyanoiodobenzene
- 4-Cyanoiodobenzene
- 4-IODO-1-CYANOBENZENE
- 1-Cyano-4-iodobenzene
- 4-Cyanophenyl iodide
- 4-Iodocyanobenzene
- p-Cyanophenyl iodide
- 1-Iodo-4-cyanobenzene
- 4-iodbenzonitril
- Benzonitrile,4-iodo
- Benzonitrile,p-iodo
- para-iodobenzonitrile
- 4-Iodobenzonitrile, 97%
- CL8216
- FT-0634624
- MFCD00051310
- p-iodo-benzonitrile
- Benzonitrile, 4-iodo-
- NS00028943
- J-018030
- AM20040140
- FT-0656489
- PS-7742
- SY016999
- EN300-67216
- 3058-39-7
- p-Jodbenzonitril
- CS-W009114
- I0661
- DTXSID3062819
- NSC 87894
- NSC-87894
- 4-iodo-benzonitrile
- AC-22944
- J-515571
- Z57899725
- NSC87894
- AKOS005146080
- DS-1568
- SCHEMBL82069
- 4-Iodobenzonitrile,98%
- STK078338
- DB-014491
- DTXCID4038217
- AC-907/34104062
-
- MDL: MFCD00051310
- インチ: InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H
- InChIKey: XOKDXPVXJWTSRM-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC=C(I)C=C1
計算された属性
- せいみつぶんしりょう: 228.93885g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 228.93885g/mol
- 単一同位体質量: 228.93885g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 9
- 複雑さ: 127
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.9241 (estimate)
- ゆうかいてん: 124-128 °C (lit.)
- ふってん: 271.6 °C at 760 mmHg
- フラッシュポイント: 118℃
- 屈折率: 1.66
- すいようせい: Insoluble in water.
- PSA: 23.79000
- LogP: 2.16288
- かんど: Light Sensitive
- ようかいせい: 使用できません
4-Iodobenzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H301-H315-H319
- 警告文: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S22-S24/25-S36/37/39-S26
-
危険物標識:
- 危険レベル:6.1
- セキュリティ用語:6.1
- リスク用語:R20/21/22; R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Store long-term at 2-8°C
- 包装グループ:III
- 包装等級:III
4-Iodobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Iodobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D380341-25g |
4-Iodobenzonitrile |
3058-39-7 | 97% | 25g |
$240 | 2024-05-24 | |
Alichem | A013032534-500mg |
4-Iodobenzonitrile |
3058-39-7 | 97% | 500mg |
$831.30 | 2023-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25104-25g |
4-Iodobenzonitrile, 98% |
3058-39-7 | 98% | 25g |
¥2225.00 | 2023-02-25 | |
Enamine | EN300-67216-0.5g |
4-iodobenzonitrile |
3058-39-7 | 95% | 0.5g |
$21.0 | 2023-05-01 | |
Cooke Chemical | A4979712-1G |
4-Iodobenzonitrile |
3058-39-7 | 98% | 1g |
RMB 23.20 | 2025-02-20 | |
Cooke Chemical | A4979712-100G |
4-Iodobenzonitrile |
3058-39-7 | 98% | 100g |
RMB 454.40 | 2025-02-20 | |
Enamine | EN300-67216-0.25g |
4-iodobenzonitrile |
3058-39-7 | 95% | 0.25g |
$19.0 | 2023-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028921-1kg |
4-Iodobenzonitrile |
3058-39-7 | 98% | 1kg |
¥4048.00 | 2024-08-02 | |
TRC | I689573-5g |
4-Iodobenzonitrile |
3058-39-7 | 5g |
$98.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I53960-5g |
4-Iodobenzonitrile |
3058-39-7 | 98% | 5g |
¥22.0 | 2023-09-07 |
4-Iodobenzonitrile サプライヤー
4-Iodobenzonitrile 関連文献
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Attila Kunfi,István Jablonkai,Tamás Gazdag,Péter J. Mayer,Péter Pál Kalapos,Krisztina Németh,Tamás Holczbauer,Gábor London RSC Adv. 2021 11 23419
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Alexander Yu. Mitrofanov,Arina V. Murashkina,Iris Martín-García,Francisco Alonso,Irina P. Beletskaya Catal. Sci. Technol. 2017 7 4401
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3. Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrileJ. M. Birchall,R. N. Haszeldine,M. E. Jones J. Chem. Soc. C 1971 1343
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Douglas S. Lopes,Ester V. Miranda,R?mulo A. Ando,Paola Corio Environ. Sci.: Nano 2023 10 1920
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Laurin Melzig,Christian B. Rauhut,Paul Knochel via magnesiation and sulfoxide–magnesium exchange. Laurin Melzig Christian B. Rauhut Paul Knochel Chem. Commun. 2009 3536
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Florimond Cumine,Shengze Zhou,Tell Tuttle,John A. Murphy Org. Biomol. Chem. 2017 15 3324
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Xinchi Gong,Jie Wu,Yunge Meng,Yulan Zhang,Long-Wu Ye,Chunyin Zhu Green Chem. 2019 21 995
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8. Recent advances in synthetic methodologies for transition metal-free Ullmann condensation reactionsPreeti Lalit Pant,Ganapati S. Shankarling New J. Chem. 2018 42 13212
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9. Application of a new kinetic method in the investigation of cleavage reactions of haloaromatic radical anionsRasmus J. Enem?rke,Torben B. Christensen,Henrik Jensen,Kim Daasbjerg J. Chem. Soc. Perkin Trans. 2 2001 1620
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han,Zhiqiang Weng RSC Adv. 2016 6 75465
4-Iodobenzonitrileに関する追加情報
Comprehensive Guide to 4-Iodobenzonitrile (CAS No. 3058-39-7): Properties, Applications, and Industry Insights
4-Iodobenzonitrile (CAS No. 3058-39-7), also known as p-Iodobenzonitrile, is a versatile organic compound widely used in pharmaceutical synthesis, agrochemical research, and material science. This aromatic nitrile derivative features an iodine substituent at the para position, making it a valuable building block for cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings. With the growing demand for halogenated benzonitriles in drug discovery, this compound has gained significant attention in recent years.
The molecular structure of 4-Iodobenzonitrile combines the electron-withdrawing nitrile group with the heavy halogen iodine, creating unique reactivity patterns. Researchers frequently search for "4-Iodobenzonitrile synthesis" and "3058-39-7 applications" as the compound serves as a precursor for various biaryl compounds in medicinal chemistry. Its melting point of 92-94°C and molecular weight of 229.02 g/mol make it suitable for diverse experimental conditions.
In pharmaceutical applications, p-Iodobenzonitrile derivatives are explored for their potential in developing tyrosine kinase inhibitors and PET imaging agents. The compound's iodine atom allows for easy radio-labeling, addressing the current industry focus on "theranostic compounds" and "precision medicine." Recent patents highlight its use in creating OLED materials, responding to the booming demand for organic electronics.
Environmental and safety considerations for CAS 3058-39-7 follow standard laboratory protocols for halogenated compounds. While not classified as hazardous under current regulations, proper handling with PPE is recommended. The compound's stability under normal conditions and compatibility with common organic solvents like DMF and THF contribute to its popularity in "high-throughput screening" workflows.
The global market for 4-Iodobenzonitrile reflects increasing R&D investments in small molecule therapeutics. Suppliers frequently receive inquiries about "bulk 4-Iodobenzonitrile prices" and "custom synthesis services," particularly from contract research organizations. Analytical data (HPLC purity >98%, characteristic IR absorption at 2228 cm⁻¹ for CN stretch) ensures reproducibility in critical applications.
Emerging research explores 3058-39-7 in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. This aligns with trends in "green chemistry" and "sustainable catalysis." The compound's role in preparing liquid crystal intermediates also attracts attention from display technology developers.
Storage recommendations for 4-Iodobenzonitrile include protection from light in amber glass containers at room temperature. Its shelf life exceeds 24 months when properly stored, addressing common customer concerns about "chemical stability." Spectral data (¹H NMR: δ 7.68-7.72 (d, 2H), 7.90-7.94 (d, 2H)) facilitates quality verification.
Future prospects for CAS No. 3058-39-7 include potential applications in covalent organic frameworks (COFs) and photoredox catalysis—two rapidly growing fields in materials science. The compound's balanced lipophilicity (LogP ≈ 2.5) makes it particularly valuable in medicinal chemistry optimizations.
For researchers investigating "iodoarene reactivity" or "nitrile functionalization," 4-Iodobenzonitrile offers an excellent model substrate. Its commercial availability from major chemical suppliers ensures accessibility for both academic and industrial laboratories worldwide.
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